![molecular formula C9H15BrO2 B14488089 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane CAS No. 64259-26-3](/img/structure/B14488089.png)
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane is a chemical compound with the molecular formula C9H15BrO2. It is an epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane typically involves the reaction of 2-bromocyclohexanol with an epoxidizing agent. One common method is the reaction of 2-bromocyclohexanol with a base such as sodium hydroxide (NaOH) in the presence of an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the formation of an intermediate bromohydrin, which then undergoes intramolecular cyclization to form the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: The epoxide can be oxidized to form diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Major Products
Nucleophilic Substitution: Formation of substituted alcohols or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of diols or other oxidized products.
Applications De Recherche Scientifique
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on proteins, nucleic acids, and other biomolecules. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2-Chlorocyclohexyl)oxy]methyl}oxirane
- 2-{[(2-Fluorocyclohexyl)oxy]methyl}oxirane
- 2-{[(2-Iodocyclohexyl)oxy]methyl}oxirane
Uniqueness
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
64259-26-3 |
|---|---|
Formule moléculaire |
C9H15BrO2 |
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
2-[(2-bromocyclohexyl)oxymethyl]oxirane |
InChI |
InChI=1S/C9H15BrO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h7-9H,1-6H2 |
Clé InChI |
MFPOCWCYSUAOMK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OCC2CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)


![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)

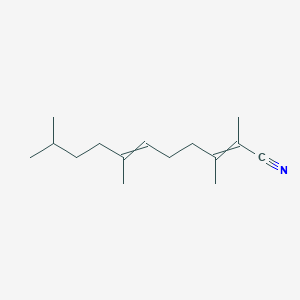

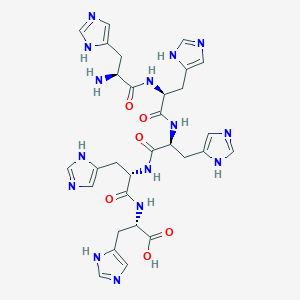
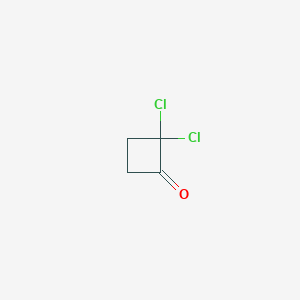
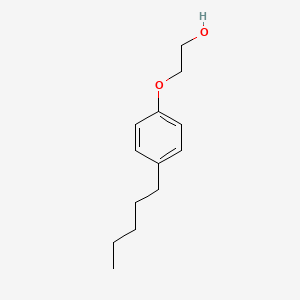

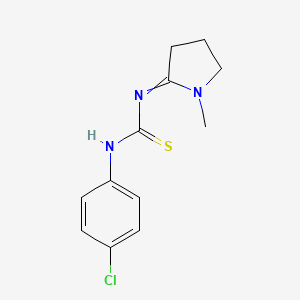
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
